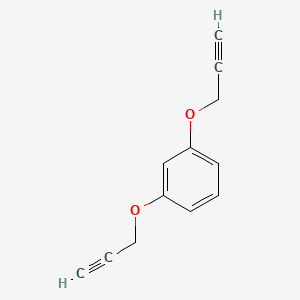

1,3-Bis(2-propynyloxy)benzene

Overview

Description

1,3-Bis(2-propynyloxy)benzene is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various bis-substituted benzene derivatives, which can offer insights into the chemical behavior and properties of similar compounds. For instance, 1,3-bis(benzimidazol-2-yl)benzene derivatives exhibit anionophoric activity, which suggests that the positioning of substituents on the benzene ring can significantly affect the compound's function .

Synthesis Analysis

The synthesis of bis-substituted benzene derivatives can involve various methods, including Diels-Alder reactions, C-H activation, and other catalytic processes. For example, 1,2-bis(trimethylsilyl)benzenes are synthesized through cobalt-catalyzed Diels-Alder cycloaddition and iridium-mediated C-H activation . These methods could potentially be adapted for the synthesis of 1,3-Bis(2-propynyloxy)benzene by choosing appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of bis-substituted benzene derivatives is crucial for their properties and applications. X-ray diffraction studies have been used to determine the structure of such compounds, revealing information about symmetry, conformation, and intramolecular interactions . These studies can provide a template for understanding the potential structure of 1,3-Bis(2-propynyloxy)benzene.

Chemical Reactions Analysis

Bis-substituted benzene derivatives can undergo various chemical reactions, including reductions, cycloadditions, and coupling reactions. For example, the reduction of 1,2-Bis[(Z)-(2-nitrophenyl)-NNO-azoxy]benzene leads to deoxygenated products and the synthesis of novel macrocycles . These reactions highlight the reactivity of the benzene ring when substituted with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-substituted benzene derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the compound's fluorescence, liquid crystalline properties, and anion transport activity . Additionally, the solid-state structures of these compounds can exhibit various intermolecular interactions, such as C-Br...π(arene) and Br...Br interactions . These insights can be extrapolated to predict the properties of 1,3-Bis(2-propynyloxy)benzene, such as its potential for forming specific crystal packing motifs and its reactivity in chemical reactions.

Scientific Research Applications

-

Synthesis of C2-Symmetric Triazolophane via Click Chemistry

- Field : Organic Chemistry

- Application : 1,3-Bis(2-propynyloxy)benzene is used in the synthesis of C2-Symmetric Triazolophane .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of this application are not provided in the source .

-

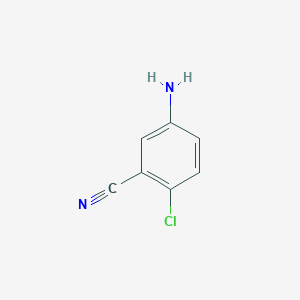

Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

- Field : Organic Chemistry

- Application : 1,3-Bis(2-propynyloxy)benzene is used in the synthesis of (prop-2-ynyloxy)benzene derivatives .

- Method : Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .

- Results : The compounds were synthesized in good yields (53–85%). Antibacterial, Antiurease and NO scavenging activity of synthesized compounds were also examined .

-

Pore Surface Engineering of Covalent Organic Frameworks

- Field : Material Science

- Application : 1,3-Bis(2-propynyloxy)benzene is used in the pore surface engineering of covalent organic frameworks .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of this application are not provided in the source .

-

Anion Transport Mediation

-

Pore Surface Engineering of Covalent Organic Frameworks

- Field : Material Science

- Application : 1,3-Bis(2-propynyloxy)benzene is used in the pore surface engineering of covalent organic frameworks .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of this application are not provided in the source .

-

Anion Transport Mediation

- Field : Biochemistry

- Application : 1,3-Bis(2-propynyloxy)benzene exhibits potent anionophoric activity through a process of anion exchange with a minor level of proton/anion symport .

- Method : Modification of 1,3-bis(2-propynyloxy)benzene with strong electron-withdrawing substituents, such as trifluoromethyl and nitro groups, leads to up to 789-fold increase in the activity .

- Results : The outcomes of this application are not provided in the source .

Safety And Hazards

1,3-Bis(2-propynyloxy)benzene is known to be incompatible with oxidizing agents and heavy metals and should not be stored or handled in their vicinity .

Relevant Papers A paper titled “Toughening of semi-IPN structured epoxy using a new PEEK-type polymer via in situ azide-alkyne click polymerization” mentions the use of 1,3-Bis(2-propynyloxy)benzene in the synthesis of a new type of poly(ether ether ketone) polymer .

properties

IUPAC Name |

1,3-bis(prop-2-ynoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h1-2,5-7,10H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRDPYWXTZGWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(2-propynyloxy)benzene | |

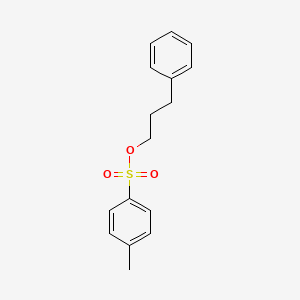

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)

![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)